(5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anticancer agent.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazolidinone ring.
Thiazolidine: A saturated analog of thiazolidinone, lacking the carbonyl group.
Benzylidene derivatives: Compounds containing a benzylidene group, similar to the nitrobenzylidene group in (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Uniqueness
This compound is unique due to the combination of its thiazolidinone ring and nitrobenzylidene group
Properties
CAS No. |
6301-12-8 |
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Molecular Formula |
C10H6N2O3S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16)/b8-5- |
InChI Key |
AVXJAQDWWJILLN-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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